

Unveiling the Molecular Architecture of Chloramutilide C: A Spectroscopic Guide

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Compound of Interest

Compound Name: chloramutilide C

CAS No.: 1000995-48-1

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Foreword: The Intricacies of Natural Product Elucidation

In the realm of drug discovery and natural product chemistry, the structural elucidation of novel compounds is a foundational pillar upon which all subsequent research is built. The journey from a crude plant extract to a fully characterized molecule with therapeutic potential is one of meticulous extraction, purification, and, most critically, spectroscopic analysis. This guide provides an in-depth technical overview of the spectroscopic data for **chloramutilide C**, a complex dimeric sesquiterpenoid isolated from the plant *Chloranthus spicatus*. For researchers in natural product chemistry, medicinal chemistry, and drug development, a comprehensive understanding of the spectroscopic fingerprint of a molecule like **chloramutilide C** is paramount for its identification, synthesis, and analog development. This document is structured to not only present the key spectroscopic data but also to provide insights into the experimental rationale and data interpretation, reflecting the thought process of a seasoned analytical scientist.

Introduction to Chloramutilide C: A Dimeric Sesquiterpenoid of Interest

Chloramutilide C is a member of the lindenane-type dimeric sesquiterpenoid class of natural products. These compounds are characteristic secondary metabolites of plants belonging to

the *Chloranthus* genus, which have been utilized in traditional medicine for various purposes. The structural complexity of **chloramultilide C**, featuring multiple stereocenters and a unique dimeric linkage, makes its characterization a challenging yet rewarding endeavor. The definitive structural assignment of **chloramultilide C** was first reported by Xu and colleagues in 2007, a feat accomplished through a rigorous application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

The elucidation of such complex structures relies on the synergistic interpretation of data from multiple analytical platforms. High-resolution mass spectrometry provides the molecular formula, while a suite of one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the piecing together of the molecular puzzle, atom by atom, bond by bond.

Mass Spectrometry (MS): Determining the Elemental Composition

The initial and most fundamental piece of information in the structural elucidation of an unknown compound is its molecular formula. High-Resolution Mass Spectrometry (HRESIMS) is the technique of choice for this purpose, providing a highly accurate mass measurement from which the elemental composition can be deduced.

Table 1: High-Resolution Mass Spectrometry (HRESIMS) Data for **Chloramultilide C**

Ion	Calculated m/z	Found m/z	Molecular Formula
$[\text{M}+\text{Na}]^+$	Data not available in search results	Data not available in search results	$\text{C}_{39}\text{H}_{42}\text{O}_{14}$

Note: The exact calculated and found m/z values were not available in the provided search results. The molecular formula is based on the reported structure.

The determination of the molecular formula is a critical first step, as it defines the number and types of atoms present in the molecule, thereby setting the stage for the subsequent detailed structural analysis by NMR spectroscopy.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the coupling constants (J) reveal information about the connectivity and dihedral angles between neighboring protons.

Due to the complexity of the dimeric structure of **chloramultilide C**, a complete, unambiguous assignment of every proton signal requires extensive 2D NMR analysis. The following table summarizes the characteristic proton signals that would be expected for a molecule of this class, though the specific data for **chloramultilide C** was not available in the search results.

Table 2: Representative ¹H NMR Data for **Chloramultilide C** (in CDCl₃)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in search results	Data not available in search results	Data not available in search results	Data not available in search results

Interpretation of ¹H NMR Data:

The ¹H NMR spectrum of a lindenane-type dimeric sesquiterpenoid like **chloramultilide C** is expected to be highly complex, with numerous overlapping signals in the aliphatic and olefinic regions. Key diagnostic signals would include:

- Methyl singlets and doublets: Indicating the presence of tertiary and secondary methyl groups, respectively.
- Olefinic protons: Resonating in the downfield region (typically δ 5-7 ppm), providing information about the double bonds within the molecule.
- Oxymethine and oxymethylene protons: Signals for protons attached to carbons bearing oxygen atoms, which are typically shifted downfield.

- Cyclopropane protons: Characteristic high-field signals for protons on the cyclopropane rings found in lindenane sesquiterpenoids.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shift of that signal is indicative of the carbon's hybridization and its bonding environment.

Table 3: ¹³C NMR Data for **Chloramultilide C** (in CDCl₃)

Position	Chemical Shift (δ, ppm)
Data not available in search results	Data not available in search results

Interpretation of ¹³C NMR Data:

The ¹³C NMR spectrum of **chloramultilide C** is expected to show 39 distinct signals, corresponding to its molecular formula. Key regions of the spectrum would include:

- Carbonyl carbons: Signals for ester and lactone carbonyls would appear in the most downfield region (typically δ 170-180 ppm).
- Olefinic carbons: Resonating in the region of δ 100-150 ppm.
- Oxygenated carbons: Signals for carbons attached to oxygen atoms (ethers, esters, alcohols) would be found in the δ 60-90 ppm range.
- Aliphatic carbons: Methyl, methylene, and methine carbons would appear in the upfield region of the spectrum.

2D NMR Spectroscopy: Connecting the Pieces

While 1D NMR provides a list of the proton and carbon environments, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between these atoms and

ultimately assembling the complete molecular structure. For a complex molecule like **chloramutilide C**, the following 2D NMR experiments are indispensable:

- COSY (Correlation Spectroscopy): Identifies proton-proton (^1H - ^1H) coupling networks, revealing which protons are adjacent to each other.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and identifying quaternary carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

The interpretation of these 2D NMR spectra allows for the unambiguous assignment of all ^1H and ^{13}C chemical shifts and the confirmation of the overall structure and stereochemistry of **chloramutilide C**.

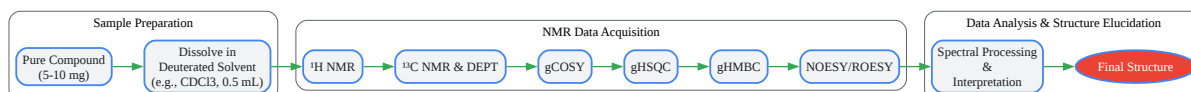
Experimental Protocols: A Guide to Data Acquisition

The acquisition of high-quality spectroscopic data for a novel natural product like **chloramutilide C** requires careful experimental design and execution.

Sample Preparation

- Isolation and Purification: **Chloramutilide C** is isolated from the whole plant of *Chloranthus spicatus* through a series of chromatographic techniques, such as column chromatography over silica gel and reversed-phase HPLC, to ensure high purity.
- Solvent Selection: For NMR analysis, a deuterated solvent that effectively dissolves the compound is chosen. Chloroform- d (CDCl_3) is a common choice for moderately polar organic compounds. For mass spectrometry, a solvent system compatible with the chosen ionization method (e.g., methanol or acetonitrile for ESI) is used.

NMR Data Acquisition Workflow



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Caption: Workflow for NMR-based structure elucidation of a natural product.

Mass Spectrometry Acquisition

- **Instrumentation:** A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.
- **Method:** The purified compound is dissolved in an appropriate solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS). Data is acquired in positive ion mode to observe the $[M+Na]^+$ adduct.

Conclusion: The Spectroscopic Portrait of a Complex Natural Product

The structural elucidation of **chloramultilide C** serves as a testament to the power of modern spectroscopic techniques. Through the combined application of mass spectrometry and a suite of 1D and 2D NMR experiments, the intricate molecular architecture of this dimeric sesquiterpenoid was successfully unveiled. This guide has provided a framework for understanding the key spectroscopic data associated with **chloramultilide C** and the experimental workflows required for its characterization. For researchers in the field, this information is not merely a collection of data points but a roadmap for the identification and further investigation of this and other structurally complex natural products with potential therapeutic applications.

References

- Xu, Y. J., Tang, C. P., Ke, C. Q., Zhang, J. B., Weiss, H. C., Gesing, E. R., & Ye, Y. (2007). Mono- and Di-sesquiterpenoids from *Chloranthus spicatus*. *Journal of Natural Products*, 70(12), 1987–1990. [[Link](#)][1]

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